molecular formula C15H12O4 B12886029 4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol CAS No. 61135-96-4

4-(6-Hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol

Cat. No.: B12886029
CAS No.: 61135-96-4
M. Wt: 256.25 g/mol
InChI Key: CYCULTYRLCBPJV-UHFFFAOYSA-N
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Description

4-(6-Hydroxy-3-methylbenzofuran-2-yl)benzene-1,3-diol is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Hydroxy-3-methylbenzofuran-2-yl)benzene-1,3-diol typically involves the formation of the benzofuran ring followed by the introduction of the hydroxyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with 3-methylphenol in the presence of a catalyst can lead to the formation of the benzofuran ring. Subsequent hydroxylation reactions can introduce the hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Hydroxy-3-methylbenzofuran-2-yl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

4-(6-Hydroxy-3-methylbenzofuran-2-yl)benzene-1,3-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Hydroxy-3-methylbenzofuran-2-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The benzofuran moiety can interact with cellular membranes and receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases.

    8-Methoxypsoralen: Another benzofuran compound with therapeutic applications.

    Angelicin: A benzofuran derivative with biological activities.

Uniqueness

4-(6-Hydroxy-3-methylbenzofuran-2-yl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61135-96-4

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

4-(6-hydroxy-3-methyl-1-benzofuran-2-yl)benzene-1,3-diol

InChI

InChI=1S/C15H12O4/c1-8-11-4-2-10(17)7-14(11)19-15(8)12-5-3-9(16)6-13(12)18/h2-7,16-18H,1H3

InChI Key

CYCULTYRLCBPJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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